Iron Chelation Independence: TM6089 Does Not Chelate Transition Metals at 100 μM
TM6089 was evaluated for transition metal chelation using a copper-catalyzed ascorbic acid oxidation assay. At concentrations up to 100 μmol/L, TM6089 showed no detectable chelation activity. In contrast, the structural analog TM6008 and the reference PHD inhibitors S956711 and 3,4-DHB exhibited concentration-dependent chelation with IC50 values of 0.57 μmol/L, 31.4 μmol/L, and 330 μmol/L, respectively [1].
| Evidence Dimension | Transition metal chelation (IC50 or maximum tested concentration) |
|---|---|
| Target Compound Data | No chelation at 100 μmol/L |
| Comparator Or Baseline | TM6008 IC50 = 0.57 μmol/L; S956711 IC50 = 31.4 μmol/L; 3,4-DHB IC50 = 330 μmol/L |
| Quantified Difference | >175-fold higher concentration (TM6008); no chelation observed at maximum tested concentration |
| Conditions | In vitro copper-catalyzed ascorbic acid oxidation assay |
Why This Matters
Iron chelation by PHD inhibitors can cause off-target effects on iron-dependent enzymes; TM6089's non-chelating mechanism reduces this risk and may offer a cleaner pharmacological profile.
- [1] Nangaku M, Izuhara Y, Takizawa S, Yamashita T, Fujii-Kuriyama Y, Ohneda O, et al. A novel class of prolyl hydroxylase inhibitors induces angiogenesis and exerts organ protection against ischemia. Arterioscler Thromb Vasc Biol. 2007 Dec;27(12):2548-54. doi: 10.1161/ATVBAHA.107.148551. PMID: 17932321. (Data from p. 2549-2550; Figure 2C/D and Results section). View Source
